molecular formula C17H28N2O4 B5967009 methyl 4-oxo-4-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}butanoate

methyl 4-oxo-4-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}butanoate

Cat. No. B5967009
M. Wt: 324.4 g/mol
InChI Key: BWDUXIRWWNSOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}butanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MOPPPB and is a member of the piperidine family of compounds. The unique structure of MOPPPB has led to its investigation as a potential therapeutic agent for a variety of medical conditions.

Mechanism of Action

The mechanism of action of MOPPPB involves its ability to selectively bind to dopamine D3 receptors. This binding results in the inhibition of dopamine signaling, which can have a variety of effects depending on the specific biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MOPPPB are still being investigated. However, studies have shown that the compound can modulate dopamine signaling in the brain and peripheral tissues. This has led to investigations into the potential therapeutic applications of MOPPPB for conditions such as drug addiction, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using MOPPPB in lab experiments is its selectivity for dopamine D3 receptors. This allows for more targeted investigations into the role of dopamine signaling in various biological systems. However, one limitation of using MOPPPB is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research into MOPPPB. One area of investigation could be the development of more selective dopamine D3 receptor antagonists based on the structure of MOPPPB. Additionally, investigations into the potential therapeutic applications of MOPPPB for conditions such as drug addiction and schizophrenia could be expanded to include clinical trials. Finally, investigations into the potential toxicity of MOPPPB could lead to the development of safer compounds for use in scientific research.

Synthesis Methods

The synthesis of MOPPPB involves the reaction of 4-piperidone with 3-(3-oxo-3-(1-pyrrolidinyl)propyl)benzaldehyde in the presence of methyl 4-chloro-4-oxobutanoate. This reaction results in the formation of MOPPPB, which can be purified through various methods including column chromatography and recrystallization.

Scientific Research Applications

MOPPPB has been investigated for its potential applications in scientific research. One area of research has focused on the compound's ability to act as a selective dopamine D3 receptor antagonist. This has led to investigations into the potential therapeutic applications of MOPPPB for conditions such as drug addiction and schizophrenia.

properties

IUPAC Name

methyl 4-oxo-4-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c1-23-17(22)9-8-16(21)19-12-4-5-14(13-19)6-7-15(20)18-10-2-3-11-18/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDUXIRWWNSOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCC(C1)CCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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